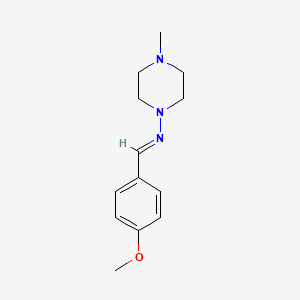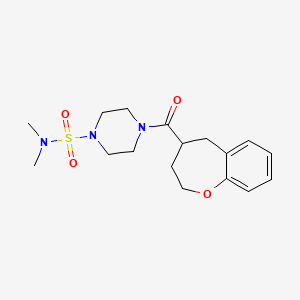![molecular formula C21H28N6O2 B5514237 9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)
9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The construction of 3,9-diazaspiro[5.5]undecane derivatives, which is a key structural component of the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the activation of the pyridine ring with ethyl chloroformate and intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
- Research on similar compounds, like 1-oxa-4,9-diazaspiro[5.5]undecanes, provides insights into the structural intricacies of these molecules. These structures have been synthesized and analyzed for their potential in various applications, including medical research (Clark et al., 1983).
Chemical Reactions and Properties
- Pyrazole-5-carboxylates, which are structurally related to the compound, can be synthesized using 1,3-dipolar cycloaddition of ethyl diazoacetate. These reactions proceed with good regioselectivity and yields, highlighting the chemical reactivity of the pyrazole group (Gioiello et al., 2009).
Physical Properties Analysis
- Studies on 3,9-diazaspiro[5.5]undecanes and similar compounds provide insights into their physical properties. Such compounds often have unique structural features, which can be crucial in determining their physical characteristics (Yang et al., 2008).
Chemical Properties Analysis
- The chemical properties of diazaspiro compounds have been explored through the synthesis of various derivatives, like 9-thia-1,4-diazaspiro[5.5]undecanes. These studies provide insights into the reactivity and stability of these types of compounds (Kuroyan et al., 1983).
Scientific Research Applications
Pyrazole and Pyrazinyl Derivatives Synthesis
Research on pyrazole and pyrazinyl derivatives, including compounds like 1-(pyrazol-5-yl)-1,2,3-triazoles, highlights innovative synthetic routes and chemical reactions these compounds can undergo. For example, Clarke et al. (1997) explored the preparation and pyrolysis of related compounds, revealing mechanisms that could be applicable for synthesizing and understanding the behavior of 9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one (Clarke, Mares, & Mcnab, 1997).
Spirocyclization Techniques
The synthesis of diazaspiro[5.5]undecane derivatives showcases methods for constructing complex molecular architectures, which could be directly relevant. Parameswarappa and Pigge (2011) described a straightforward approach to forming 3,9-diazaspiro[5.5]undecane derivatives, potentially providing a foundation for the synthesis of the target compound (Parameswarappa & Pigge, 2011).
properties
IUPAC Name |
9-(2-ethylpyrazole-3-carbonyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-3-27-18(5-9-24-27)20(29)25-10-7-21(8-11-25)6-4-19(28)26(15-21)14-17-13-22-16(2)12-23-17/h5,9,12-13H,3-4,6-8,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFQHWMAOVJJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)

![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

